

An In-depth Technical Guide to [Asp5]-Oxytocin: Structure, Function, and Experimental Analysis

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Compound of Interest

Compound Name: [Asp5]-Oxytocin

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **[Asp5]-Oxytocin**, a potent analog of the neurohypophyseal hormone oxytocin. This document details its structure, function, and the experimental methodologies used for its synthesis and biological characterization. It is intended to serve as a valuable resource for researchers in pharmacology, medicinal chemistry, and drug development.

Core Structure and Properties

[Asp5]-Oxytocin is a synthetic analog of oxytocin where the asparagine residue at position 5 is replaced by aspartic acid. This substitution significantly influences the peptide's biological activity. The fundamental structural and chemical properties of **[Asp5]-Oxytocin** are summarized in the table below.

Property	Value
Molecular Formula	C43H65N11O13S2[1]
Molecular Weight	1008.18 g/mol [1]
Amino Acid Sequence	Cys-Tyr-Ile-Gln-Asp-Cys-Pro-Leu-Gly-NH2 (Disulfide bridge: Cys1-Cys6)
CAS Number	65907-78-0[2][3]
Appearance	White to off-white solid

Functional Activity

[Asp5]-Oxytocin is recognized as the first 5-position neurohypophyseal hormone analog to exhibit significant biological activity[2][4]. It demonstrates potent agonistic effects on the oxytocin receptor, retaining an intrinsic activity comparable to that of native oxytocin[2][4]. Its biological functions are characterized by its uterotonic, vasodepressor, and antidiuretic activities. The potency of these activities has been quantified and is presented in the following table.

Biological Activity	Potency (units/mg)
Rat Uterotonic Activity	20.3[2][4]
Avian Vasodepressor Activity	41[2][4]
Rat Antidiuretic Activity	0.14[2][4]

The uterotonic effects of **[Asp5]-Oxytocin**, like oxytocin, can be enhanced by the presence of magnesium ions (Mg²⁺)[2][3][4].

Synthesis and Purification

The synthesis of **[Asp5]-Oxytocin** is typically achieved through Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS)[5][6][7][8]. This method allows for the sequential addition of amino acids to a growing peptide chain attached to a solid resin support.

Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis of [Asp5]-Oxytocin

This protocol outlines the general steps for the manual synthesis of **[Asp5]-Oxytocin**.

Materials:

- Rink-Amide resin
- Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Leu-OH, Fmoc-Pro-OH, Fmoc-Cys(Trt)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Ile-OH, Fmoc-Tyr(tBu)-OH)
- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- Base: DIPEA (N,N-Diisopropylethylamine)
- Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
- Solvents: DMF, DCM (Dichloromethane)
- Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v)
- Oxidation reagent: Iodine in methanol
- Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
- Analysis: Mass spectrometry (MS) and analytical RP-HPLC

Procedure:

- Resin Swelling: Swell the Rink-Amide resin in DMF.
- First Amino Acid Coupling:

- Deprotect the Fmoc group from the resin using 20% piperidine in DMF.
- Wash the resin with DMF.
- Couple the first amino acid (Fmoc-Gly-OH) using the coupling reagent and DIPEA in DMF.
- Wash the resin with DMF and DCM.
- Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Leu, Pro, Cys(Trt), Asp(OtBu), Gln(Trt), Ile, Tyr(tBu), Cys(Trt)).
- Cleavage from Resin and Side-Chain Deprotection:
 - Wash the fully assembled peptide-resin with DCM.
 - Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
 - Precipitate the cleaved peptide in cold diethyl ether.
 - Centrifuge and wash the peptide pellet with cold diethyl ether.
 - Dry the linear peptide.
- Cyclization (Disulfide Bond Formation):
 - Dissolve the linear peptide in a dilute solution of acetic acid.
 - Add a solution of iodine in methanol dropwise while stirring until a persistent yellow color is observed.
 - Quench the excess iodine with a solution of ascorbic acid.
- Purification:
 - Purify the crude cyclic peptide by preparative RP-HPLC using a water/acetonitrile gradient containing 0.1% TFA.
 - Collect fractions and analyze by analytical RP-HPLC and MS.

- Pool the pure fractions and lyophilize to obtain the final product.

Biological Assays

The biological activity of **[Asp5]-Oxytocin** is determined through a series of standardized bioassays.

Rat Uterotonic Assay (In Vitro)

This assay measures the ability of **[Asp5]-Oxytocin** to induce contractions in isolated rat uterine tissue[9].

Experimental Protocol:

- Animal Preparation: Use a female virgin rat (150-200g) in proestrus or estrus, confirmed by vaginal smear. The rat may be pre-treated with estrogen (e.g., estradiol benzoate) 18-24 hours before the assay to sensitize the uterus[10].
- Tissue Preparation: Euthanize the rat and isolate the uterine horns. Place the tissue in a bath of physiological salt solution (e.g., de Jalon's solution) maintained at 32°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂)[9][10].
- Apparatus Setup: Mount a segment of the uterine horn in an organ bath connected to an isotonic transducer to record contractions on a kymograph or a digital data acquisition system.
- Assay Procedure:
 - Allow the tissue to equilibrate for at least 30 minutes.
 - Establish a dose-response curve with a standard oxytocin solution.
 - Administer known concentrations of **[Asp5]-Oxytocin** to the organ bath and record the resulting contractions.
 - Compare the contractile response of **[Asp5]-Oxytocin** to the standard oxytocin to determine its relative potency.

Avian Vasodepressor Assay (In Vivo)

This assay measures the transient fall in blood pressure in chickens or cockerels upon intravenous administration of the peptide[10][11].

Experimental Protocol:

- Animal Preparation: Anesthetize a young chicken or cockerel (1-2 kg)[10].
- Apparatus Setup: Cannulate the brachial or femoral artery to monitor blood pressure using a pressure transducer. Cannulate a corresponding vein for intravenous injection of the test substance[10].
- Assay Procedure:
 - Allow the animal's blood pressure to stabilize.
 - Inject a standard dose of oxytocin to elicit a depressor response.
 - Administer varying doses of **[Asp5]-Oxytocin** and record the change in blood pressure.
 - Calculate the potency relative to the standard.

Rat Antidiuretic Assay (In Vivo)

This assay determines the antidiuretic effect by measuring the reduction in urine output in water-loaded rats[12][13].

Experimental Protocol:

- Animal Preparation: Use male rats deprived of food and water for a specified period (e.g., 12-18 hours)[12].
- Water Loading: Administer a water load (e.g., via gavage) to induce diuresis.
- Assay Procedure:
 - Collect urine at regular intervals to establish a baseline urine flow rate.

- Administer a standard dose of an antidiuretic substance (e.g., vasopressin or oxytocin) and measure the reduction in urine output.
- Administer **[Asp5]-Oxytocin** and measure the resulting antidiuresis.
- Compare the effects to the standard to determine the antidiuretic potency.

Signaling Pathways

As an agonist of the oxytocin receptor (OXTR), a G protein-coupled receptor (GPCR), **[Asp5]-Oxytocin** is expected to activate the same intracellular signaling cascades as native oxytocin. The OXTR primarily couples to Gαq/11 and Gαi/o G proteins[14][15].

Gαq/11 Signaling Pathway

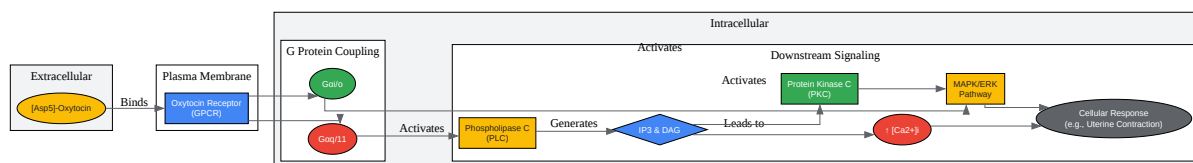
Activation of the Gαq/11 pathway by **[Asp5]-Oxytocin** leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC)[14][16]. This cascade is central to the uterotonic effects of oxytocin and its analogs.

Gαi/o Signaling Pathway

Coupling to Gαi/o proteins can lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway can also contribute to the activation of other signaling molecules, including mitogen-activated protein kinases (MAPK)[14][17].

Downstream Effectors

The activation of Gαq/11 and Gαi/o pathways by **[Asp5]-Oxytocin** can lead to the activation of the MAPK/ERK (extracellular signal-regulated kinase) pathway[17]. Phosphorylation of ERK1/2 is a common downstream event following OXTR activation and can be measured to quantify receptor activation.

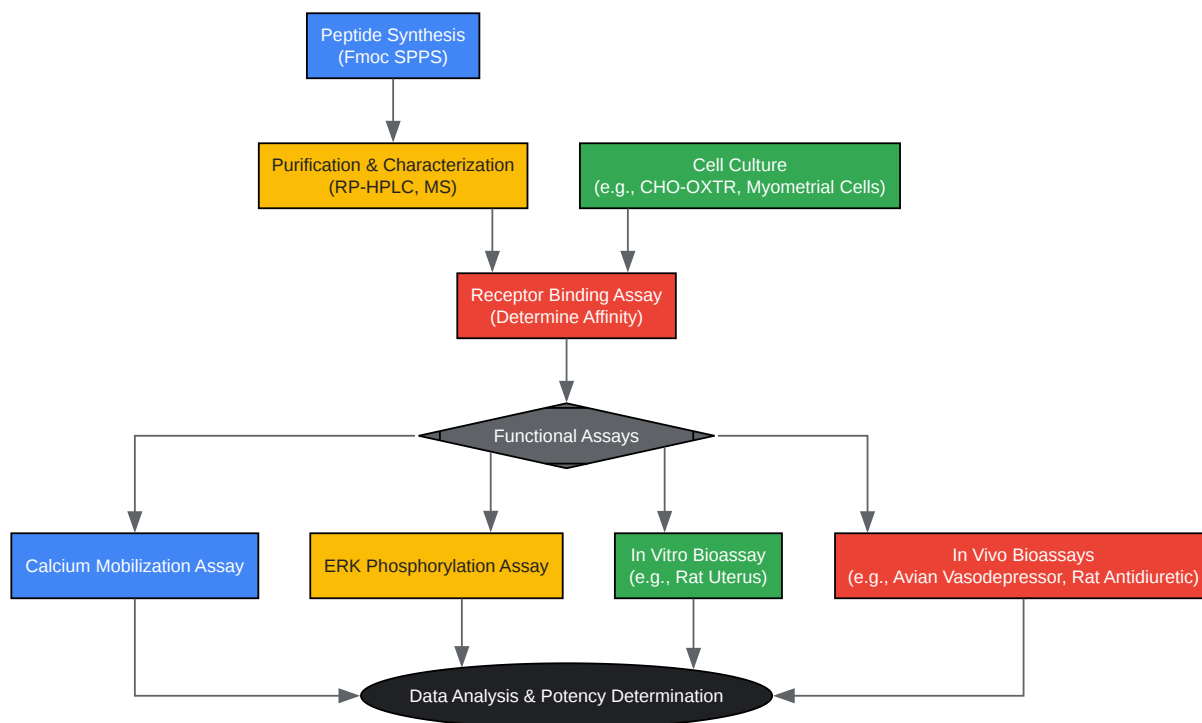


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Signaling pathway of **[Asp5]-Oxytocin** via the Oxytocin Receptor.

Experimental Workflow for Functional Characterization

The functional characterization of **[Asp5]-Oxytocin** typically follows a standardized workflow to assess its activity at the molecular and cellular levels.



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Experimental workflow for the characterization of **[Asp5]-Oxytocin**.

Functional Assay Protocols

Calcium Mobilization Assay: This assay measures the increase in intracellular calcium concentration upon receptor activation^{[16][18][19][20][21]}.

- **Cell Seeding:** Seed cells stably expressing the human oxytocin receptor (e.g., CHO-OXTR) into a 96-well plate.
- **Dye Loading:** Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- **Compound Addition:** Add varying concentrations of **[Asp5]-Oxytocin** to the wells.

- **Signal Detection:** Measure the fluorescence intensity over time using a plate reader with kinetic reading capabilities. The increase in fluorescence corresponds to the rise in intracellular calcium.

ERK Phosphorylation Assay: This assay quantifies the phosphorylation of ERK as a downstream marker of receptor activation[17][22][23][24][25].

- **Cell Seeding and Starvation:** Seed cells in a 96-well plate and serum-starve them to reduce basal ERK phosphorylation.
- **Compound Stimulation:** Treat the cells with different concentrations of **[Asp5]-Oxytocin** for a short period (e.g., 5-15 minutes).
- **Cell Lysis:** Lyse the cells to release intracellular proteins.
- **Detection:** Use a phospho-ERK specific antibody in an immunoassay format (e.g., ELISA, HTRF) to detect the level of phosphorylated ERK. Normalize the signal to the total ERK protein content.

Conclusion

[Asp5]-Oxytocin stands as a significant analog of oxytocin, demonstrating comparable intrinsic activity and potent biological effects. This guide has provided a detailed overview of its structure, function, and the experimental protocols necessary for its synthesis and characterization. The information and methodologies presented herein are intended to facilitate further research into the pharmacological properties of **[Asp5]-Oxytocin** and the development of novel oxytocin receptor modulators.

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